molecular formula C15H22N4S B2730745 N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine CAS No. 302581-09-5

N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

Cat. No.: B2730745
CAS No.: 302581-09-5
M. Wt: 290.43
InChI Key: FJNUFFOINRUNQI-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a thienopyrimidine derivative characterized by a bicyclic 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core linked to a propane-1,3-diamine scaffold with dimethyl substituents on the terminal amine. Thienopyrimidines are heterocyclic compounds with demonstrated biological relevance, including anticancer, antimicrobial, and kinase inhibitory activities . The compound’s structural features, such as the electron-rich sulfur atom in the thiophene ring and the flexible propane-1,3-diamine chain, are critical for its interactions with biological targets.

Properties

IUPAC Name

N',N'-dimethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4S/c1-19(2)9-5-8-16-14-13-11-6-3-4-7-12(11)20-15(13)18-10-17-14/h10H,3-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNUFFOINRUNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-N'-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique benzothieno-pyrimidine core structure that contributes to its biological activity. The chemical formula is C14H18N4SC_{14}H_{18}N_{4}S with a molecular weight of 290.38 g/mol. Its structural formula can be represented as follows:

InChI InChI 1S C14H18N4S c1 17 2 12 8 7 11 15 14 18 16 13 12 19 3 h7 8H 4 6H2 1 3H3 H 15 16 \text{InChI }\text{InChI 1S C14H18N4S c1 17 2 12 8 7 11 15 14 18 16 13 12 19 3 h7 8H 4 6H2 1 3H3 H 15 16 }

Synthesis

The synthesis of N,N-dimethyl-N'-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine typically involves multi-step organic reactions that require specific catalysts and solvents to optimize yield and purity. The synthetic routes often include:

  • Formation of the benzothieno-pyrimidine core through cyclization reactions.
  • Dimethylation using methylating agents such as dimethyl sulfate or methyl iodide.

Antimicrobial Activity

Research has indicated that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties. A study assessed various compounds for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising activity with Minimum Inhibitory Concentrations (MICs) below 100 µg/mL .

Antiviral Properties

The compound's structural similarity to known antiviral agents has led to investigations into its efficacy against viral infections. Specifically, studies have focused on its potential as an inhibitor of HIV replication. Compounds with similar structures have been shown to interfere with viral maturation processes by binding to viral proteins .

Anti-inflammatory Effects

In vitro studies have also explored the anti-inflammatory properties of this compound. It has been reported that certain derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

Study Findings
Study A (2021)Identified anti-HIV activity with EC50 values < 0.065 µM for several derivatives .
Study B (2020)Reported significant antibacterial activity against Gram-positive bacteria with MIC values < 100 µg/mL .
Study C (2019)Demonstrated anti-inflammatory effects in vitro by reducing TNF-alpha levels in macrophage cultures .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial activities. Studies have demonstrated that compounds structurally related to N,N-dimethyl-N'-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine show significant antibacterial and antifungal properties. For instance, thienopyrimidine derivatives have been shown to inhibit the growth of various bacterial strains and fungi in vitro .

Anticancer Potential
The compound's structure suggests potential anticancer activity. Thieno[2,3-d]pyrimidines have been investigated for their ability to target specific pathways involved in cancer cell proliferation and survival. Some studies report that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation and apoptosis .

Neurological Applications
Given its ability to interact with neurotransmitter systems, there is growing interest in the compound’s potential as a neuroprotective agent or in treating neurodegenerative diseases. Preliminary studies suggest that similar compounds may enhance cognitive function or offer protective effects against neuronal damage .

Case Study 1: Antibacterial Activity

A study investigated a series of thienopyrimidine derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Among the tested compounds, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 2 µg/mL against both strains, indicating strong antibacterial activity. The structure-activity relationship analysis suggested that modifications at specific positions significantly enhanced potency .

Case Study 2: Anticancer Efficacy

In another research effort focusing on anticancer properties, compounds derived from thieno[2,3-d]pyrimidines were evaluated for their effects on human breast cancer cell lines. The results showed that one derivative led to a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies revealed that this compound triggered apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the pyrimidine ring, aromatic moieties, or the amine side chain. Key examples include:

Compound Name Substituents Key Structural Differences Biological Activity Relevance
N,N-dimethyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine () Methylthio (-SCH3) on phenyl ring Aryl group instead of propane-1,3-diamine Increased lipophilicity may enhance membrane permeability
N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine () Methoxy (-OCH3) on phenyl ring Electron-donating group alters electronic properties Potential for improved solubility vs. methylthio analogue
N1-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine () Benzene-1,4-diamine chain Rigid aromatic diamine vs. flexible propane chain Reduced conformational flexibility may limit target binding
N,N'-bis(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine () Hexane-linked bis-thienopyrimidine Dimeric structure with extended alkyl chain Potential for cross-linking or multivalent target interactions

Key Insight : The propane-1,3-diamine chain in the target compound balances flexibility and hydrogen-bonding capacity, enabling adaptable interactions with enzymes or receptors compared to rigid aromatic diamines .

Example :

  • The target compound’s synthesis likely mirrors and , where iodomethane alkylates a precursor amine. Yields for analogous compounds range from 68% to 70% , suggesting efficient alkylation under mild conditions.

Physicochemical Properties

Critical data for drug-likeness:

Compound Melting Point (°C) logP (Calculated) Solubility
Target Compound Not reported ~3.5 (estimated) Moderate (amine chain enhances aqueous solubility)
Compound 10 () 189–191 4.2 (methylthio increases lipophilicity) Low
Compound 8 () 198–199.6 3.1 (methoxy improves polarity) Moderate

Key Insight : The propane-1,3-diamine chain likely improves solubility relative to aryl-substituted analogues, favoring oral bioavailability.

Computational and Crystallographic Insights

  • Docking Studies: Thienopyrimidines with flexible side chains (e.g., propane-1,3-diamine) show better accommodation in ATP-binding pockets of kinases compared to bulkier substituents .
  • Crystal Structures: Derivatives like 4-Imino-2,7-dimethyl-5,6,7,8-tetrahydro-4H-1-benzothieno[2,3-d]pyrimidin-3-amine () reveal planar pyrimidine rings and chair conformations in tetrahydrobenzene rings, critical for stacking interactions .

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